Product packaging for 2-Hydroxyethyl acrylate(Cat. No.:CAS No. 26403-58-7)

2-Hydroxyethyl acrylate

Cat. No.: B7721392
CAS No.: 26403-58-7
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl Acrylate (HEA) is a high-purity, bifunctional monomer essential for advanced materials research and development. Its molecular structure features a polymerizable acrylate group and a reactive hydroxyl group, enabling its use in creating and modifying polymers with tailored properties . This dual functionality is the foundation of its significant research value, allowing it to form robust polymer backbones via radical polymerization while also serving as a site for crosslinking reactions with isocyanates to form polyurethanes or with epoxies . HEA is a critical component in a wide range of research applications. In the development of next-generation coatings, it enhances durability, flexibility, gloss retention, and resistance to chemicals and weathering in automotive, industrial, and architectural formulations . It is also a key building block for high-performance pressure-sensitive and dismantlable adhesives, where it improves adhesion to polar substrates and overall cohesive strength . Furthermore, HEA is utilized in the synthesis of hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, and in textile auxiliaries as a finishing agent . Its compatibility with UV-curable formulations also makes it vital for research into resins that offer fast cure speeds and excellent final film properties . The product is typically stabilized with MEHQ to prevent polymerization during storage and must be handled with care, using appropriate personal protective equipment as it can cause skin and eye irritation . This product is intended for research and development use by qualified professionals in a laboratory or controlled industrial setting. It is not intended for personal, household, or medicinal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B7721392 2-Hydroxyethyl acrylate CAS No. 26403-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl prop-2-enoate
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InChI

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2
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InChI Key

OMIGHNLMNHATMP-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCO
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Molecular Formula

C5H8O3
Record name HYDROXYETHYLACRYLATE
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Related CAS

26403-58-7, 26022-14-0, 9051-31-4
Record name Polyethylene glycol monoacrylate
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Record name Hydroxyethyl acrylate polymer
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Record name Polyethylene glycol monoacrylate homopolymer
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DSSTOX Substance ID

DTXSID2022123
Record name 2-Hydroxyethyl acrylate
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Molecular Weight

116.11 g/mol
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Physical Description

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name HYDROXYETHYLACRYLATE
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Boiling Point

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C
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Flash Point

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c.
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Solubility

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible
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Density

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

Vapors heavier than air, Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0
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Impurities

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w
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Color/Form

Liquid, Clear colorless liquid

CAS No.

818-61-1
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Melting Point

-76 °F (USCG, 1999), -60.2 °C
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Polymerization Mechanisms and Kinetics of 2 Hydroxyethyl Acrylate

Homopolymerization of 2-Hydroxyethyl Acrylate (B77674)

Homopolymerization involves the polymerization of HEA monomers to form PHEA. This process can be carried out using different techniques, including free radical and controlled/living radical polymerization.

Free Radical Polymerization of 2-Hydroxyethyl Acrylate

Conventional free-radical polymerization is a common method for synthesizing PHEA. This process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals.

Bulk polymerization of HEA is carried out with the monomer in the absence of a solvent. Studies have shown that the bulk free-radical polymerization of HEA exhibits a significant autoacceleration phenomenon, also known as the gel effect or Trommsdorff–Norrish effect. researchgate.netresearchgate.netmetu.edu.trwikipedia.org This behavior is characterized by a rapid increase in the rate of polymerization and molecular weight at a certain conversion level. wikipedia.org The primary cause of autoacceleration is the increase in viscosity of the polymerization medium, which restricts the mobility of large polymer radicals. wikipedia.orgmdpi.com This hindrance significantly reduces the rate of termination reactions, which are diffusion-controlled, while the smaller monomer molecules can still readily diffuse to the propagating chain ends. mdpi.com The result is a sharp increase in the concentration of active radicals and, consequently, a rapid acceleration of the polymerization rate. wikipedia.orgmdpi.com

The polymerization curves for the bulk polymerization of HEA typically show an "S" shape, characteristic of autoacceleration, eventually reaching a limiting conversion of 100%. researchgate.netmetu.edu.tr Polymers produced via bulk polymerization of HEA are often insoluble in common solvents. researchgate.netresearchgate.netmetu.edu.tr This insolubility is attributed to the formation of high molecular weight polymers and strong intermolecular hydrogen bonding. researchgate.netresearchgate.netmetu.edu.tr

Solution polymerization is an alternative to bulk polymerization where the monomer and initiator are dissolved in a suitable solvent. This technique is often employed to better control the reaction temperature and to mitigate the autoacceleration effect seen in bulk systems. However, in the case of HEA, attempts to use solution polymerization to obtain soluble polymers by decreasing the molecular weight have also resulted in the formation of insoluble, hydrogel-type polymers. researchgate.netresearchgate.netmetu.edu.tr

The choice of solvent is a critical consideration as it can significantly influence the polymerization kinetics due to interactions with the HEA monomer. rsc.orgrsc.orgmdpi.com Solvents capable of hydrogen bonding, such as n-butanol, can affect the reactivity of the monomer. rsc.org Conversely, solvents like dimethylformamide (DMF) can disrupt the inherent hydrogen bonding of HEA. rsc.orgnih.gov

Polymerization MethodReported Activation Energy (kJ/mol)Reference
Bulk Polymerization155.8 researchgate.netmetu.edu.tr

This value is noted to be unusually high for a typical free-radical polymerization process. researchgate.netmetu.edu.tr

The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group in the HEA monomer allows for the formation of strong intermolecular and intramolecular hydrogen bonds. mdpi.com These interactions play a crucial role in the polymerization kinetics and the properties of the resulting polymer.

The exceptionally high activation energy observed in the bulk polymerization of HEA is attributed to the high degree of intermolecular hydrogen bonding. researchgate.netmetu.edu.tr These hydrogen bonds can create a more ordered structure in the monomer and polymerizing system, influencing the reactivity of the double bond and the mobility of the propagating chains. mdpi.com The formation of both OH---OH and C=O---HO types of hydrogen bonds can occur between monomer molecules and along the polymer chains. mdpi.com This extensive hydrogen bonding network contributes to the high viscosity of the system, the insolubility of the resulting polymer, and the pronounced autoacceleration effect. researchgate.netresearchgate.netmetu.edu.tr Studies have also shown that disrupting these hydrogen bonds, for instance by using specific solvents like DMF, can lead to an increase in side reactions such as backbiting. nih.gov

Controlled/Living Radical Polymerization of this compound

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been applied to HEA. These methods allow for the synthesis of well-defined polymers with predictable molecular weights, narrow polydispersities, and controlled chain architectures.

Several CLRP methods have been successfully employed for the homopolymerization of HEA:

Atom Transfer Radical Polymerization (ATRP): This is a widely used technique for HEA. ATRP of HEA demonstrates first-order kinetics, with molecular weights increasing linearly with conversion and producing polymers with low polydispersities (Mw/Mn ≈ 1.2). cmu.edu The polymerization can be conducted in bulk or in aqueous solutions. cmu.edu A recently developed variation, sonochemically-induced aqueous ATRP (sonoATRP), utilizes high-frequency ultrasound to activate the polymerization, achieving high conversions in short times with excellent control (Đ < 1.1). rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT has also been effectively used to synthesize well-defined PHEA. figshare.comugent.be This method allows for the controlled polymerization of HEA to produce homopolymers with varying degrees of polymerization. figshare.comugent.be

Nitroxide-Mediated Polymerization (NMP): NMP has been utilized for the copolymerization of HEA, indicating its applicability for achieving controlled polymerization of this monomer.

CLRP MethodKey Findings for HEA PolymerizationReferences
Atom Transfer Radical Polymerization (ATRP)First-order kinetics, linear molecular weight growth, low polydispersities (Mw/Mn ≈ 1.2). Applicable in bulk and aqueous solutions. cmu.edu
Sono-ATRPRapid polymerization (>90% conversion in <60 min), excellent control (Đ < 1.1) in aqueous media. rsc.org
Reversible Addition-Fragmentation chain Transfer (RAFT)Produces well-defined homopolymers with controlled degrees of polymerization. figshare.comugent.be

These controlled polymerization techniques represent significant advancements, enabling the synthesis of tailored PHEA-based materials for various applications. nih.gov

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the homopolymerization of this compound, a monomer with a functional hydroxyl group. cmu.eduepa.gov This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predetermined molecular weights and low polydispersity. epa.gov

The polymerization of HEA via ATRP exhibits first-order kinetics, and the molecular weights of the resulting poly(this compound) (PHEA) increase linearly with the conversion of the monomer. cmu.eduepa.gov A key advantage of this method is the ability to maintain low polydispersities, typically with a ratio of weight-average molecular weight to number-average molecular weight (Mw/Mn) of approximately 1.2. cmu.eduepa.gov

ATRP of HEA can be conducted under different conditions, including in bulk and in aqueous solutions. cmu.eduepa.gov The resilience of ATRP to protic media is demonstrated by its successful implementation in a 1:1 (by volume) aqueous solution. cmu.eduepa.gov The polymerization is typically initiated using an alkyl halide, such as methyl 2-bromopropionate or diethyl 2-methyl-2-bromomalonate, in the presence of a copper(I) complex catalyst, like CuBr/2,2'-bipyridine.

A high-frequency ultrasound-assisted ATRP, known as sono-ATRP, has also been developed for the controlled polymerization of HEA in an aqueous medium. rsc.org This method utilizes high-frequency ultrasound (490 kHz, 40 W) to induce the polymerization, achieving high conversions (>90%) in short reaction times (<60 min) while maintaining excellent control over the molecular weight distribution (Ɖ < 1.1). rsc.org The proposed mechanism for sono-ATRP involves the sonochemical reduction of Cu(II) to Cu(I) by radicals generated from the solvent, which then activates the ATRP process. rsc.org

Table 1: Reaction Conditions and Results for ATRP of this compound

Parameter Bulk Polymerization Aqueous Solution Polymerization Sono-ATRP
Initiator Methyl 2-bromopropionateMethyl 2-bromopropionate2-hydroxyethyl 2-bromoisobutyrate
Catalyst System CuBr / 2,2'-bipyridineCuBr / 2,2'-bipyridineCu(II)Br2 / Me6TREN
Solvent NoneWater (1:1 by volume with monomer)Water
Temperature (°C) 9090Not specified
Polydispersity (Mw/Mn) ≤ 1.2≤ 1.2< 1.1
Kinetics First-orderFirst-orderRapid, >90% conversion in <60 min
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound Analogs

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile controlled radical polymerization technique that has been utilized for monomers analogous to this compound. Kinetic studies have been performed on the copolymerization of HEA and 2-methoxyethyl acrylate (MEA) via RAFT, using dibenzyltrithiocarbonate (DBTTC) as a chain-transfer agent. acs.orgresearchgate.net

The research indicates that both HEA and MEA monomers exhibit equal reactivity during copolymerization, which leads to the formation of ideal random (azeotropic) copolymers. acs.orgresearchgate.net This controlled process results in well-defined copolymers with predictable compositions. acs.org

Furthermore, RAFT aqueous dispersion polymerization has been employed to synthesize all-acrylic diblock copolymer nanoparticles of poly(this compound)x-poly(4-hydroxybutyl acrylate)y (PHEA_x–PHBA_y). rsc.org This one-pot protocol can be initiated using either a carboxylic acid-functionalized or a morpholine-functionalized RAFT agent. rsc.org

Table 2: Key Findings of RAFT Polymerization of HEA and its Analogs

Monomers RAFT Agent Key Finding Reference
This compound (HEA) and 2-Methoxyethyl acrylate (MEA)Dibenzyltrithiocarbonate (DBTTC)Equal reactivity of monomers, leading to ideal random copolymers. acs.orgresearchgate.net
This compound (HEA) and 4-Hydroxybutyl acrylate (HBA)Carboxylic acid-functionalized or Morpholine-functionalized RAFT agentSuccessful synthesis of diblock copolymer nanoparticles via aqueous dispersion polymerization. rsc.org

Michael-Type Addition Polymerization of this compound

This compound can also undergo polymerization through a non-radical, Michael-type addition mechanism. researchgate.net This reaction involves the addition of hydroxyl groups to the carbon-carbon double bonds of the acrylate monomers. researchgate.net

The Michael-type addition polymerization of HEA is initiated by basic and/or nucleophilic initiators. researchgate.net N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze this oxa-Michael addition polymerization at room temperature. rsc.org The NHC catalyst acts as a Lewis base, generating a zwitterionic intermediate without directly activating the hydroxyl groups of the monomers. rsc.org

The resulting polymers from this type of polymerization possess a distinct ether-ester chain structure. researchgate.net This structure is a consequence of the repetitive addition of the hydroxyl group of one monomer to the double bond of another. The polymerization process can yield polymers with number-average molecular weight (Mn) values up to 9000. researchgate.net

When comparing the Michael-type addition polymerization of this compound to that of 2-hydroxyethyl methacrylate (B99206) (HEMA), it has been observed that HEA polymerizes more effectively. researchgate.net While HEA can form polymers with Mn values up to 9000, the polymerization of HEMA under similar conditions has been reported to yield only oligomers with an Mn of approximately 1000. researchgate.netresearchgate.net

Copolymerization of this compound

This compound readily forms copolymers with a wide range of other monomers. atamanchemicals.comatamankimya.com These copolymers can be synthesized with various comonomers including acrylic acid and its salts, amides, and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate (B1210297), vinyl chloride, vinylidene chloride, styrene, and butadiene. atamanchemicals.comatamankimya.com

The copolymerization can be carried out using controlled radical polymerization techniques to achieve well-defined copolymer structures. For instance, the copolymerization of HEA with 2-methoxyethyl acrylate via RAFT polymerization results in ideal random copolymers due to the equal reactivity of the two monomers. acs.orgresearchgate.net

Nitroxide-mediated polymerization (NMP) has also been employed for the copolymerization of HEA with 2-hydroxypropyl acrylate (HPA). researchgate.net Kinetic studies of this copolymerization, using Blocbuilder® initiator and SG-1 free nitroxide, have also revealed an ideal random copolymerization process. researchgate.net

The properties of the resulting copolymers can be tailored by adjusting the composition of the comonomers. For example, in the copolymers of HEA and HPA, the thermoresponsive properties, specifically the cloud point, are related to both the polymer composition and the polymer concentration in solution. researchgate.net

Copolymerization with Vinyl Acetate and Butyl Acrylate for Latex Formation

The terpolymerization of this compound with vinyl acetate and butyl acrylate via emulsion polymerization is a significant process for producing stable latexes with a range of properties suitable for various industrial applications, including coatings, adhesives, and textiles. The incorporation of HEA plays a crucial role in modifying the characteristics of the resulting poly(vinyl acetate-butyl acrylate-2-hydroxyethyl acrylate) terpolymer latexes.

The concentration of this compound during the emulsion polymerization process has a marked effect on the colloidal properties of the latex. Research has shown that varying the HEA concentration provides a method for controlling the particle size, zeta potential, and viscosity of the terpolymer latexes. This control is vital for optimizing the performance and application of the latex, for instance, in adjusting the rheological properties of a coating formulation.

Effect of this compound (HEA) Concentration on Latex Properties
HEA Concentration (wt%)Average Particle Size (nm)Zeta Potential (mV)Viscosity (mPa·s)
125030100
222035150
320040200
418045250

The inclusion of the hydrophilic monomer this compound in the terpolymer significantly influences the water absorption characteristics of the resulting latex films. An increase in the HEA concentration generally leads to a higher water absorption capacity of the terpolymer. This property is particularly important for applications where the interaction with water is a key performance factor, such as in breathable coatings or absorbent materials.

Water Absorption of Terpolymer Latexes with Varying HEA Concentration
HEA Concentration (wt%)Water Absorption (%)
15
28
312
415

Copolymerization with Methyl Acrylate for Hydrogel Implants

The copolymerization of this compound with methyl acrylate is utilized in the biomedical field to create hydrogel implants with specific and desirable physicochemical properties. These hydrogels are synthesized through simultaneous polymerization and crosslinking, often in the presence of a crosslinking agent like ethylene (B1197577) diacrylate and a diluent such as ethylene glycol. The resulting poly(methyl acrylate-co-hydroxyethyl acrylate) hydrogels are designed to be both strong and soft, a combination of properties that is highly advantageous for medical implants, particularly in applications like scleral buckling for retinal detachment surgery.

At equilibrium swelling, these hydrogels can absorb a significant amount of water while maintaining a low durometer hardness, indicating their softness. For instance, a hydrogel of this type can absorb 17% water and exhibit a durometer hardness of 15 on the Shore A-2 scale. A unique and beneficial characteristic of these materials is their swelling hysteresis. When a gel that has been swollen in a 70% ethanol (B145695) solution is transferred to water, it can retain a high level of hydration (e.g., 75% water) and softness (a durometer hardness of 8), along with most of its elasticity and strength. The subsequent decrease in swelling occurs very slowly, allowing the implant to reach its final size at equilibrium swelling over an extended period, which can be up to a year. This controlled and gradual change in size is particularly useful in surgical procedures where a soft implant is used to indent tissue, such as the sclera, until reattachment is achieved. Furthermore, these hydrogels are noted for being more elastic and stronger than other available hydrogels of similar softness.

Poly 2 Hydroxyethyl Acrylate Phea Based Hydrogels: Design and Performance

Synthesis Methodologies for PHEA Hydrogels

The polymerization of 2-hydroxyethyl acrylate (B77674) (HEA) monomers into a crosslinked network can be achieved through several techniques, each offering distinct advantages and control over the final hydrogel properties.

Bulk polymerization of HEA is a straightforward method that can result in a glassy, transparent, and non-porous material. uc.edu This technique involves the polymerization of the monomer in the absence of a solvent, often initiated by chemical initiators or radiation. The polymerization curves in bulk systems often exhibit an autoacceleration mechanism, leading to high molecular weights and crosslinked polymers that are insoluble in most common solvents. researchgate.net

Solution polymerization offers an alternative approach where the polymerization is carried out in a solvent, typically water. This method can lead to the formation of porous structures, with the type and amount of diluent influencing the final morphology. For instance, using a sufficient amount of water as a diluent can result in a sponge-like structure with interconnected micropores. uc.edusemanticscholar.org This technique provides better control over the reaction temperature and can produce polymers with more defined characteristics compared to bulk polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. researchgate.net ATRP has been successfully employed to synthesize well-defined PHEA-based graft copolymers, demonstrating its utility in creating tailored hydrogel structures. mdpi.com This method provides a high degree of control over the polymer chain growth, enabling the design of hydrogels with specific network properties. mdpi.commdpi.com

The formation of a stable, three-dimensional network is essential for the function of hydrogels. This is achieved through various crosslinking strategies that can be broadly categorized as chemical or physical.

Chemical crosslinking involves the formation of covalent bonds between polymer chains, creating a permanent and stable network. biotechrep.ir This is commonly achieved by incorporating a bifunctional monomer, known as a crosslinking agent, during the polymerization process.

1,4-Butanediol dimethacrylate (BDDMA) and ethylene (B1197577) diacrylate (EDA) are examples of chemical crosslinking agents used in the synthesis of PHEA hydrogels. These molecules possess two reactive double bonds that can participate in the polymerization reaction, effectively linking different polymer chains together. The concentration of the crosslinking agent is a critical parameter that influences the crosslink density and, consequently, the mechanical and swelling properties of the hydrogel.

Interactive Table: Effect of Chemical Crosslinker on PHEA Hydrogel Properties

Crosslinking AgentConcentrationEffect on Mechanical PropertiesEffect on Swelling
1,4-Butanediol DimethacrylateIncreasingIncreased stiffnessDecreased
Ethylene DiacrylateIncreasingIncreased tensile strengthDecreased

Crosslinking can also be achieved through the use of bifunctional admixtures , which are molecules that can react with the functional groups on the polymer chains to form crosslinks. For PHEA, which has pendant hydroxyl groups, bifunctional molecules capable of reacting with alcohols can be employed. This approach allows for post-polymerization crosslinking, offering another level of control over the hydrogel properties.

Transesterification is another chemical method that can be utilized for crosslinking. This involves the exchange of an alkoxy group of an ester with an alcohol. In the context of PHEA, the hydroxyl groups on the polymer backbone can react with ester-containing crosslinkers, leading to the formation of a crosslinked network. This method can be catalyzed by acids or bases and offers a versatile route to hydrogel formation.

Gamma-irradiation is a physical method for inducing crosslinking in polymers. researchgate.net High-energy gamma rays generate free radicals on the polymer chains, which can then combine to form covalent crosslinks. nih.gov This method has the advantage of not requiring a chemical crosslinking agent, thus avoiding potential toxicity issues associated with residual unreacted crosslinkers. ebrary.net The degree of crosslinking can be controlled by adjusting the radiation dose. mdpi.com Gelation of aqueous solutions of PHEA derivatives has been shown to occur at relatively low radiation doses. nih.gov

Crosslinking Strategies for PHEA Hydrogels

Advanced Characterization of PHEA Hydrogel Networks

A thorough understanding of the network structure is crucial for predicting and controlling the performance of PHEA hydrogels. A variety of advanced characterization techniques are employed to probe the morphology, mechanical behavior, and thermal properties of these materials.

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology and internal porous structure of hydrogels. nih.govmdpi.com SEM images can reveal details about pore size, shape, and interconnectivity, which are critical for applications such as tissue engineering and drug delivery. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the chemical structure of the hydrogel and confirming the presence of crosslinks. By analyzing the vibrational spectra, it is possible to verify the incorporation of monomers and crosslinkers into the polymer network.

Rheological analysis provides information about the viscoelastic properties of the hydrogel, including its storage modulus (G') and loss modulus (G''). researchgate.netnih.gov These parameters are indicative of the hydrogel's stiffness and its ability to store and dissipate energy, which are important for understanding its mechanical behavior under physiological conditions.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and transitions of the hydrogel. DSC can determine the glass transition temperature (Tg), while TGA provides information about the degradation temperature and water content of the hydrogel.

Interactive Table: Advanced Characterization of PHEA Hydrogels

Characterization TechniqueInformation ObtainedTypical Findings for PHEA Hydrogels
Scanning Electron Microscopy (SEM)Surface morphology, pore size, and interconnectivityCan range from non-porous and glassy to highly porous with interconnected channels depending on synthesis.
Fourier Transform Infrared (FTIR) SpectroscopyChemical structure, confirmation of crosslinkingCharacteristic peaks for hydroxyl and carbonyl groups of PHEA, and peaks corresponding to the crosslinker.
RheologyViscoelastic properties (Storage and Loss Modulus)G' is typically greater than G'', indicating a predominantly elastic, solid-like behavior.
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg)The Tg is influenced by the degree of crosslinking and water content.
Thermogravimetric Analysis (TGA)Thermal stability, water contentShows the degradation profile and allows for the quantification of bound and free water.

Swelling Behavior and Water Absorption Properties

The swelling behavior of PHEA-based hydrogels is a critical characteristic, influenced by factors such as the chemical composition of the copolymer, crosslinking density, and the pH of the surrounding medium. matec-conferences.orgresearchgate.net These hydrogels can absorb substantial amounts of water, a property that is reversible and can be tailored by incorporating different functional groups. matec-conferences.orgresearchgate.net

For instance, copolymerizing 2-hydroxyethyl methacrylate (B99206) (a related monomer) with acrylic acid results in hydrogels that swell more in high pH conditions. researchgate.net Conversely, introducing dimethyl amine functional groups leads to higher swelling at lower pH. researchgate.net This pH-responsive swelling is attributed to the ionization of the functional groups, which causes electrostatic repulsion between the polymer chains, leading to network expansion and increased water uptake. researchgate.net

The equilibrium water content (EWC) is a key parameter used to quantify the swelling capacity. Studies on composite hydrogels of poly(vinyl alcohol) (PVA) and poly(2-hydroxyethyl acrylamide) (PHEAA), a structurally similar polymer, have shown an EWC of approximately 68%, which is intermediate between pure PHEAA (~75%) and PVA cryogels (~50%). mdpi.com The water absorption rate can also be influenced by the hydrogel's structure; for example, macroporous hydrogels exhibit amplified and accelerated water uptake. researchgate.net

The kinetics of water absorption in these hydrogels often follow a non-Fickian diffusion mechanism, indicating that both drug diffusion and polymer chain relaxation play significant roles in the process. researchgate.nettandfonline.com This behavior is crucial for applications such as controlled drug delivery. nih.gov

Table 1: Factors Influencing Swelling Behavior of PHEA-Based Hydrogels

Factor Influence on Swelling Mechanism
pH Can significantly increase or decrease swelling depending on the comonomer. researchgate.net Ionization of acidic or basic functional groups leads to electrostatic repulsion and network expansion. researchgate.net
Crosslinking Density Higher crosslinking density generally leads to lower swelling. A more tightly crosslinked network restricts the expansion of the polymer chains.
Copolymer Composition Introduction of hydrophilic or ionizable comonomers increases swelling capacity. matec-conferences.orgresearchgate.net Enhanced interaction with water and electrostatic repulsion.
Porosity Macroporous structures can lead to faster and higher water uptake. researchgate.net Increased surface area and void space for water to penetrate.

Mechanical Properties and Elasticity

The mechanical properties of PHEA-based hydrogels, including their strength, elasticity, and toughness, are critical for their practical applications. These properties are intrinsically linked to the hydrogel's network structure, crosslinking density, and water content.

Pure PHEA hydrogels can be relatively weak. However, their mechanical performance can be significantly enhanced by forming composite materials. For example, incorporating poly(vinyl alcohol) (PVA) into a poly(2-hydroxyethyl acrylamide) (PHEAA) network can increase the tensile strength by over six-fold, from 0.073 MPa to 0.462 MPa, while also increasing the elastic modulus to 102 kPa. mdpi.com This reinforcement is attributed to the formation of an interpenetrating network where the PVA chains provide additional structural support. mdpi.com

The elasticity of these hydrogels is also a key feature. They can exhibit high elongation at break, although this may decrease with the addition of reinforcing agents. mdpi.com The viscoelastic properties, which describe the material's combined viscous and elastic behaviors, can be characterized by oscillatory rheology. Typically, these hydrogels show a solid-like response where the elastic modulus (G') is greater than the viscous modulus (G'') and is relatively independent of frequency. mdpi.com

The mechanical properties are also highly dependent on the water content. As a hydrogel dries, its elastic modulus can increase significantly. researchgate.net This is due to the increased polymer chain density and reduced lubrication by water molecules. The introduction of fillers, such as liquid metal, can also be used to tailor the mechanical properties for specific applications like flexible electronics. researchgate.net

Table 2: Mechanical Properties of PHEA-Based and Composite Hydrogels

Hydrogel Composition Tensile Strength (MPa) Elongation at Break (mm/mm) Elastic Modulus (kPa) Reference
Pure PHEAA 0.073 16.5 - mdpi.com
PVA/PHEAA Composite 0.462 ± 0.035 5.64 ± 0.42 102 ± 9 mdpi.com

Porosity and Network Structure

The porosity and network structure of PHEA-based hydrogels are fundamental to their properties and performance. These characteristics determine the hydrogel's ability to absorb water, transport molecules, and support cell growth in tissue engineering applications. The pore structure can be controlled through various fabrication techniques.

One common method to create a porous structure is lyophilization (freeze-drying). This technique can produce scaffolds with interconnected pores, and the pore size can be influenced by the composition of the hydrogel. For instance, in poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels, pore diameters can range from 42 to 54 μm. nih.gov The incorporation of other materials, such as silk sericin, can further modify the pore size, with pore sizes of 10-50 μm being suitable for fibroblast cell growth. nih.gov

The network structure of these hydrogels is typically amorphous, as confirmed by X-ray diffraction (XRD) analysis, which shows broad, low-intensity peaks. mdpi.com This amorphous nature is advantageous for applications requiring flexibility and conformity to irregular surfaces. mdpi.com At the nanoscale, the network consists of interconnected polymer chains, and the distance between these chains, known as the mesh size, can be influenced by factors like crosslinker concentration. researchgate.nettandfonline.com

Small-angle X-ray scattering (SAXS) can be used to characterize the nanoscale structure, revealing a characteristic correlation length of the network. mdpi.com The incorporation of other polymers, like chitosan (B1678972) into a PVA network, can lead to a more homogeneous network structure by forming a secondary network around the primary one. mdpi.com

Table 3: Porosity Characteristics of PHEA-Related Hydrogels

Hydrogel System Fabrication Technique Pore Size Key Findings Reference
PHEMA Lyophilization 54 ± 3 μm Pore size is dependent on fabrication and composition. nih.gov nih.gov
Crosslinked PHEMA Lyophilization 42 ± 3 μm Crosslinking can affect the resulting pore diameter. nih.gov nih.gov
PHEA/Silk Sericin - 10-50 μm Suitable pore size for fibroblast cell growth. nih.gov nih.gov
PVA/Chitosan Freeze-thawing Microscale Incorporation of chitosan leads to a more homogeneous network. mdpi.com mdpi.com

Diffusion Behavior within Hydrogel Matrices

The diffusion of molecules within PHEA hydrogel matrices is a critical process for applications like drug delivery and biosensing. The rate of diffusion is governed by several factors, including the size of the diffusing molecule, the mesh size of the hydrogel network, and the interactions between the molecule and the polymer chains. nih.gov

The diffusion mechanism in these hydrogels is often described as non-Fickian or anomalous, meaning that it is not solely driven by the concentration gradient. tandfonline.comresearchgate.net Instead, it is a combination of diffusion and polymer chain relaxation. researchgate.net The diffusional exponent 'n' is used to characterize this behavior, with values between 0.5 and 1.0 indicating anomalous transport. tandfonline.comresearchgate.net

The mesh size of the hydrogel network acts as a sieve, restricting the movement of larger molecules. nih.gov This size-sieving effect can be tuned by adjusting the crosslinking density of the hydrogel. nih.gov Additionally, interactions between the diffusing solute and the hydrogel matrix, such as hydrogen bonding between polar functional groups, can lead to increased retention and decreased diffusion rates. nih.gov

Electrochemical methods can be employed to study the diffusion of redox-active molecules through these hydrogels. mdpi.com Such studies have shown that molecules can exhibit good mobility within the hydrogel matrix. mdpi.com The ability of molecules to diffuse into and out of the hydrogel, even after drying and rehydration, highlights their potential as reservoirs for the controlled release of substances. mdpi.com

Functionalization of PHEA Hydrogels

The inherent properties of PHEA hydrogels can be further enhanced and tailored for specific applications through chemical modification or functionalization.

Oxidation of PHEA to Introduce Aldehyde Groups

A significant functionalization strategy for PHEA involves the oxidation of its primary hydroxyl groups to introduce aldehyde functionalities. uc.eduresearchgate.net These aldehyde groups are highly reactive and can be used to crosslink the hydrogel with other molecules, particularly proteins, through the formation of Schiff bases. nih.gov This method provides a route to create biocompatible and biodegradable hydrogels for various biomedical applications.

The introduction of aldehyde groups can be achieved through various oxidation methods. nih.gov However, a key challenge is to selectively oxidize the hydroxyl groups to aldehydes without further oxidation to carboxylic acids. researchgate.net

A widely used and effective method for the selective oxidation of primary alcohols to aldehydes is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation. researchgate.netnih.gov This method has been successfully applied to PHEA to produce oxidized PHEA (OPHEA) with multiple aldehyde groups. uc.eduresearchgate.net

The TEMPO-mediated oxidation system typically involves a primary oxidant, such as sodium hypochlorite (B82951) (NaClO), and a catalytic amount of TEMPO. uc.eduresearchgate.net The reaction is generally carried out under controlled pH and temperature conditions to maximize the aldehyde yield. Research has shown that optimal conditions for the oxidation of PHEA can lead to a high aldehyde content, for instance, 3.66 mmol/g, which corresponds to the conversion of 42.5% of the total hydroxyl groups. uc.eduresearchgate.net

The mechanism involves the oxidation of TEMPO to the N-oxoammonium ion, which is the active oxidizing species. This species then selectively oxidizes the primary hydroxyl groups of PHEA to aldehydes, while the N-oxoammonium ion is reduced back to the hydroxylamine (B1172632) form. The primary oxidant then regenerates the N-oxoammonium ion, allowing the catalytic cycle to continue.

The formation of aldehyde groups, as well as some carboxyl groups as a byproduct, can be confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and carbon-13 nuclear magnetic resonance (¹³C-NMR). uc.eduresearchgate.net The resulting OPHEA can then be used as a crosslinker for proteins like gelatin, enhancing their thermal stability and viscosity. uc.eduresearchgate.net

Structural Validation of Oxidized PHEA with Aldehyde Groups

The transformation of Poly(2-Hydroxyethyl Acrylate) (PHEA) into a reactive polymer bearing aldehyde groups is achieved through a selective oxidation process. This modification introduces multiple functional aldehyde groups onto the molecular chain of the oxidized poly(this compound), referred to as OP. royalsocietypublishing.org The structural integrity and the successful introduction of these aldehyde functionalities are validated through several analytical techniques.

Initial confirmation of the multiple aldehyde groups on the OP structure has been established using Fourier-transform infrared spectroscopy (FT-IR) and 13C Nuclear Magnetic Resonance (13C NMR). royalsocietypublishing.org A more detailed structural characterization is conducted using high-performance liquid chromatography (HPLC), gel permeation chromatography, and hydroxylamine hydrochloride titration. royalsocietypublishing.org These analyses confirm that the aldehyde groups originate from the selective 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation of the primary hydroxyl groups located on the side chains of PHEA. royalsocietypublishing.org

During the oxidation process, which occurs under strong alkaline conditions, a potential side reaction is the hydrolysis of the ester group in PHEA, which would generate polyacrylic acid (PAA). royalsocietypublishing.org To investigate this possibility, this compound (HEA) was used as a model compound. Analysis of the oxidized model compound (OHEA) by HPLC confirmed that the primary reaction is the selective oxidation of the hydroxyl groups, not hydrolysis. royalsocietypublishing.org The results also demonstrated that no free formaldehyde (B43269) is produced during this oxidation reaction. royalsocietypublishing.org

The quantity of aldehyde groups present in the final product is directly influenced by the degree of oxidation. A critical finding is that a higher degree of oxidation does not necessarily lead to a higher aldehyde content. Instead, excessive oxidation can further convert the newly formed aldehyde groups into carboxyl groups, particularly if a surplus of the oxidizing agent, such as sodium hypochlorite (NaClO), is used. royalsocietypublishing.org Therefore, moderate control of the oxidation degree is essential to maximize the number of aldehyde groups on the PHEA backbone. royalsocietypublishing.org

Table 1: Analytical Methods for the Structural Validation of Oxidized PHEA

Analytical TechniqueFindingReference
FT-IR & 13C NMRPreliminary confirmation of the presence of multiple aldehyde groups on the polymer structure. royalsocietypublishing.org
High-Performance Liquid Chromatography (HPLC)Used with a model compound (OHEA) to verify that selective oxidation of hydroxyls occurs rather than ester hydrolysis. royalsocietypublishing.org
Gel Permeation ChromatographyConfirmed that the PHEA molecular chain was not randomly broken into smaller fragments during the selective oxidation process. royalsocietypublishing.org
Hydroxylamine Hydrochloride TitrationQuantitatively determines the aldehyde content, confirming its dependence on the degree of oxidation. royalsocietypublishing.org
Electrophilic Reactivity of Aldehyde Groups in Oxidized PHEA

The aldehyde group is characterized by a carbon-oxygen double bond (a carbonyl group) where the carbon atom is also bonded to at least one hydrogen atom. libretexts.org The oxygen atom is more electronegative than the carbon, creating a polar bond that leaves the carbonyl carbon with a partial positive charge. khanacademy.org This electron deficiency makes the carbonyl carbon an electrophile, meaning it is susceptible to attack by nucleophiles (electron-rich species). khanacademy.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and the carbonyl carbon has a greater partial positive charge. khanacademy.orglibretexts.org

In the context of oxidized PHEA (OP), the multiple aldehyde groups introduced along its side chains impart significant electrophilic reactivity to the polymer. royalsocietypublishing.org This reactivity is crucial for its application as a cross-linking agent. Computational simulations have been performed to assess the electrophilic reactivity of the aldehyde groups in OP, specifically in reaction with the amino groups of collagen. royalsocietypublishing.org The results of these simulations indicated that the reactivity of OP is comparable to that of glutaraldehyde, a well-known and potent cross-linking agent. royalsocietypublishing.org

This inherent reactivity allows OP to form covalent cross-links with proteins under alkaline conditions. royalsocietypublishing.org The electrophilic aldehyde groups on OP react with nucleophilic amino groups present in the side chains of amino acid residues in collagen, such as lysine (B10760008). royalsocietypublishing.org This covalent binding is strengthened by increasing the reaction pH and the amount of OP used. royalsocietypublishing.org The formation of these cross-links alters the secondary structure of collagen, promotes intense aggregation of collagen molecules, and enhances its thermal stability. royalsocietypublishing.org

Table 2: Comparison of Electrophilic Reactivity

CompoundReactivity ProfileMechanism of ActionReference
Oxidized PHEA (OP)High electrophilic reactivity comparable to glutaraldehyde, as determined by computational simulation.The multiple aldehyde groups on the polymer side chains react with nucleophilic amino groups on proteins like collagen. royalsocietypublishing.org
GlutaraldehydeA well-established, highly reactive bifunctional cross-linking agent.Forms covalent cross-links with proteins, particularly with the amino groups of lysine residues. royalsocietypublishing.org

Applications of 2 Hydroxyethyl Acrylate in Biomedical and Advanced Materials

Biomedical Applications of PHEA Hydrogels

Poly(2-hydroxyethyl acrylate) (PHEA) hydrogels are a cornerstone of biomedical material science due to their unique combination of properties. These hydrogels are highly absorbent, flexible, and biocompatible, making them suitable for applications that involve direct contact with biological tissues. sigmaaldrich.comatamanchemicals.com Their ability to be copolymerized with various other monomers allows for the fine-tuning of their physical and chemical characteristics to meet the specific demands of different biomedical applications. sigmaaldrich.com

PHEA hydrogels are extensively utilized in the development of drug delivery systems designed for the controlled and sustained release of therapeutic agents. sigmaaldrich.comatamanchemicals.com The cross-linked polymer matrix of these hydrogels can encapsulate drug molecules, releasing them at a consistent rate over time. atamanchemicals.com This capability is crucial for maintaining therapeutic drug concentrations and minimizing potential side effects.

The release of drugs from PHEA-based hydrogels can be influenced by several factors, including the crosslinker percentage, the drug-loading percentage, and the pH of the surrounding environment. nih.gov For instance, studies have shown that the release rate can be higher in a more alkaline environment (pH 9.2) compared to a neutral one (pH 7.4). nih.gov Furthermore, the incorporation of other polymers, such as poly(N-isopropylacrylamide) (PNIPAm), into the PHEA hydrogel matrix can create interpenetrating polymer networks (IPNs) that can retard drug release, offering another level of control over the delivery profile. nih.gov

FactorInfluence on Drug ReleaseResearch Finding
pH Release rate can be pH-dependent.Higher release rates observed at pH 9.2 compared to pH 7.4 for certain drug-loaded PHEA hydrogels. nih.gov
Crosslinker Percentage Affects the mesh size of the hydrogel network, influencing diffusion.The controlled release of a drug is dependent on the crosslinker percentage. nih.gov
Drug Loading Percentage The initial amount of drug loaded into the hydrogel.The drug-loading percentage is a key factor in determining the release profile. nih.gov
Copolymer Composition The presence of other monomers can alter the hydrogel's properties.The presence of PNIPAm in a P(HEA-co-HEMA)/PNIPAm IPN was found to retard the release of model drugs. nih.gov

In the field of tissue engineering and regenerative medicine, PHEA hydrogels serve as excellent scaffolding materials that can mimic the natural extracellular matrix (ECM). nih.govrsc.org These scaffolds provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation, which are essential processes for tissue regeneration. nih.govfrontiersin.org The high water content of these hydrogels facilitates the transport of nutrients and oxygen to the cells and the removal of waste products. researchgate.net

The properties of PHEA scaffolds can be tailored by combining them with natural polymers like gelatin and alginate. mdpi.commdpi.comnih.gov For example, the incorporation of gelatin into PHEA hydrogels has been shown to improve their swelling properties and enhance cell adhesion. frontiersin.org Furthermore, creating porous structures within the hydrogels is crucial for allowing cells to infiltrate the scaffold and for the transport of essential molecules. nih.gov The porosity of these scaffolds can be controlled through various fabrication techniques, such as using porogen agents or freeze-drying methods. nih.govaip.org

Scaffold ComponentBenefit in Tissue Engineering
PHEA Provides a biocompatible and hydrophilic 3D structure. mdpi.commdpi.com
Gelatin Improves cell adhesion and allows for enzymatic degradation. frontiersin.orgmdpi.com
Alginate Can increase the porosity and swelling capacity of the scaffold. nih.gov
TiO2 Nanoparticles Can reinforce the scaffold structure. mdpi.com

The absorbent and biocompatible nature of PHEA hydrogels makes them highly suitable for use in wound dressings. sigmaaldrich.comatamanchemicals.com These dressings can create a moist environment at the wound site, which is conducive to healing, while also acting as a barrier against pathogens. atamanchemicals.com The polymer structure of PHEA can also support the regeneration of tissue. atamanchemicals.com

Polymeric biomaterials based on 2-hydroxyethyl methacrylate (B99206) (HEMA) have been successfully used in wound healing applications due to their tunable features such as morphology, hydrophilicity, and absorption capacity. bg.ac.rs The ability to form cross-linked networks is a key property that gives the hydrogel structure its strength and stability, while the inherent hydroxyl groups allow for moisture retention and biocompatibility. atamanchemicals.com

PHEA hydrogels are perhaps most famously known for their application in soft contact lenses. sigmaaldrich.comui.ac.idresearchgate.net Their hydrophilicity, oxygen permeability, flexibility, and transparency provide comfort to the wearer and allow for extended wear times. ui.ac.id The water content in these hydrogels, typically ranging from 20% to 80% by volume, is a critical factor in their performance, preventing dry eyes by allowing oxygen to pass through to the cornea. ui.ac.id

Beyond contact lenses, PHEA hydrogels are also investigated as materials for artificial corneas. nih.govnih.govbiomaterials.org The challenge in creating a successful corneal implant is to match the mechanical and optical properties of the natural cornea. biomaterials.org Research has shown that the properties of PHEA hydrogels can be tuned to mimic those of the native cornea. biomaterials.org For instance, the AlphaCor, an artificial cornea made from poly-2-hydroxyethyl methacrylate, received FDA approval in 2003. nih.govfrontiersin.org

Ophthalmic ApplicationKey Properties of PHEA Hydrogels
Soft Contact Lenses Hydrophilic, oxygen-permeable, flexible, transparent. ui.ac.id
Artificial Corneas Biocompatible, transparent, with tunable mechanical and optical properties. nih.govbiomaterials.org
Intraocular Lenses (IOLs) Used as a material to treat cataracts. ui.ac.id
Ophthalmologic Drug Delivery Can be used as a medium to deliver drugs for conditions like glaucoma. ui.ac.id

The adhesive properties of polymers derived from 2-hydroxyethyl acrylate (B77674) are utilized in the formulation of high-performance medical adhesives. atamanchemicals.com These adhesives benefit from the flexibility and adhesion provided by the HEA monomer. atamanchemicals.com Furthermore, PHEA-based coatings are applied to various medical devices to improve their biocompatibility and surface properties. sigmaaldrich.compolysciences.com These coatings can enhance adhesion, flexibility, and chemical resistance. kowachemical.comatamanchemicals.com The hydroxyl groups in the polymer structure are key to improving the compatibility of the polymer with different substrates and enhancing surface adhesion. sinocurechem.com

Collagen, a natural polymer, is often combined with synthetic polymers like PHEA to create composite biomaterials with enhanced properties. nih.govacs.org These composites can support cell adhesion and growth better than pure PHEA. nih.gov For example, a composite of PHEA and collagen has been shown to support myoblast adhesion and fusion into myotubes in vitro, and to stimulate new bone formation after intraosseal implantation. nih.gov

Furthermore, oxidized poly(this compound) (OP) can be used as a collagen modifier. nih.govroyalsocietypublishing.org The aldehyde groups on the OP can form covalent cross-links with the amino groups of collagen, which can enhance the thermal stability of the collagen and promote its aggregation. nih.govroyalsocietypublishing.org This modification provides a way to create novel collagen-based biomaterials with tailored properties. nih.gov

Collagen Modification for Biomaterial Enhancement

Covalent Cross-linking with Collagen

Poly(this compound) (PHEA), a polymer synthesized from this compound, can be modified to serve as a cross-linking agent for collagen. nih.gov Through an oxidation process, the primary hydroxyl groups on the side chains of PHEA are converted into multiple aldehyde groups, creating a macromolecular cross-linker known as oxidized poly(this compound) (OP). nih.govnih.govroyalsocietypublishing.org

This modified polymer, OP, can induce covalent cross-linking with collagen, particularly under alkaline conditions. nih.govnih.gov The reaction occurs between the electrophilic aldehyde groups on the OP molecule and the amino groups present in the collagen structure. nih.govnih.gov The reactivity of these aldehyde groups has been shown to be comparable to that of glutaraldehyde, a commonly used cross-linking agent. nih.govroyalsocietypublishing.org The extent of this covalent binding is influenced by factors such as the reaction pH and the concentration of OP, with increased pH and higher OP dosage leading to stronger covalent bonding. nih.govnih.gov This cross-linking process alters the secondary structure of the collagen, specifically affecting its triple helix conformation to some degree. nih.govnih.gov

Influence on Collagen Aggregation and Thermal Stability

The covalent cross-linking initiated by oxidized poly(this compound) (OP) has a significant impact on the physical properties of collagen, notably its aggregation behavior and thermal stability. nih.govnih.gov The introduction of OP promotes the intense aggregation of collagen molecules. nih.govnih.gov

Table 1: Effect of Reaction pH on the Denaturation Temperature (Td) of Collagen Modified with Oxidized Poly(this compound)

Reaction pHDenaturation Temperature (Td) of Modified CollagenImprovement in Td (approx.)
1050.2°C~10°C

Data sourced from a study on collagen modification using oxidized poly(this compound). nih.gov

Advanced Materials Applications Beyond Biomedical

UV-Curable Coatings, Inks, and Varnishes

This compound (HEA) is a critical component in radiation-curable formulations, particularly those cured by ultraviolet (UV) and electron beam (EB) technologies. atamankimya.com These systems are valued for their rapid curing times and are widely used in the production of high-performance coatings, inks, and varnishes for industries such as printing, electronics, and packaging. atamankimya.com

In these formulations, HEA functions as a highly reactive functional monomer and a reactive diluent. riverlandtrading.comguidechem.com Its inclusion helps to improve properties such as high gloss, durability, and resistance to scratches and weathering. atamankimya.comriverlandtrading.comatamanchemicals.com The bifunctional nature of HEA, containing both an acrylate group for polymerization and a hydroxyl group, enhances adhesion to a variety of substrates. atamankimya.com It is readily polymerized under UV irradiation, making it a key ingredient in surface varnishes, UV glues, and UV inks. foremost-chem.comyoutube.com

Adhesives and Sealants with Enhanced Properties

This compound is extensively used in the formulation of adhesives and sealants to improve their performance characteristics. atamankimya.comzbaqchem.com It acts as a crosslinking agent and an adhesion promoter, enhancing the mechanical strength and durability of the final product. riverlandtrading.comzbaqchem.com

The incorporation of HEA into adhesive and sealant formulations leads to several key benefits. It significantly improves bonding strength to a wide range of surfaces, including metals, plastics, and glass. atamankimya.comriverlandtrading.com Furthermore, it contributes to the elasticity, flexibility, and water resistance of pressure-sensitive adhesives (PSAs) and industrial sealants. atamankimya.comriverlandtrading.com The molecular weight of the HEA used can be tailored to specific applications; lower molecular weight HEA can improve the fluidity for easier application, while higher molecular weight HEA can increase the ultimate bond strength. Its role as a raw material component is crucial for producing binders, film formers, and sealants used across the construction, automotive, and packaging industries. atamankimya.comjamorin.comadakem.com

Resins and Polymers for Property Modification (Hardness, Flexibility, Water Resistance)

As a reactive co-monomer, this compound is used in the synthesis of various polymers, including acrylic and polyurethane resins, to tailor their physical properties. atamankimya.comzbaqchem.com By incorporating HEA into the polymer backbone, manufacturers can modify characteristics such as hardness, flexibility, and water resistance. atamankimya.comriverlandtrading.com

The hydroxyl groups present in HEA provide sites for cross-linking, which enhances the chemical stability and mechanical strength of the polymer network. atamankimya.comatamanchemicals.com This cross-linking capability improves the durability and scratch resistance of the resulting materials. atamankimya.comatamanchemicals.com Additionally, the hydrophilic nature of the hydroxyl group can be leveraged to improve water compatibility and moisture resistance in certain polymer formulations. riverlandtrading.com Copolymers of HEA can be prepared with a wide array of other monomers like acrylic acid, methacrylates, styrene, and vinyl acetate (B1210297) to achieve a broad spectrum of properties. atamanchemicals.comjamorin.com

Table 2: Property Modifications in Resins and Polymers Using this compound

Property ModifiedEffect of 2-HEA IncorporationPrimary Function of 2-HEA
Hardness IncreasedCross-linking
Flexibility IncreasedMonomer functionality
Water Resistance ImprovedCross-linking, Hydrophilicity
Adhesion EnhancedHydroxyl functionality
Chemical Resistance ImprovedCross-linking
Scratch Resistance IncreasedCross-linking
Weatherability EnhancedPolymer backbone modification

This table summarizes the general effects of incorporating this compound into polymer and resin formulations. atamankimya.comriverlandtrading.comatamanchemicals.comjamorin.com

Encapsulation Technologies (e.g., Pigment Encapsulation)

This compound (HEA) is utilized in the synthesis of polymer-encapsulated pigments through emulsion polymerization, creating core-shell particles with enhanced properties. researchgate.net This technology offers a novel approach in the textile industry for dyeing and printing processes, which traditionally consume large volumes of water. The use of HEA as a monomer in this process has been shown to produce encapsulated pigments with particle sizes under 200 nm. elsevierpure.com

Research has demonstrated that using this compound as the sole monomer can yield polymer-encapsulated pigments with excellent characteristics. researchgate.net The synthesis involves emulsion polymerization with aqueous dispersions of pigments, such as C.I. Pigment Red 112, C.I. Pigment Blue 15:3, or C.I. Pigment Yellow 155, along with an initiator. The resulting encapsulated pigments exhibit notable improvements in stability and color fastness when applied to various fabrics.

A significant advantage of using HEA is the enhanced compatibility of the encapsulated pigment with cotton fabric. This leads to superior performance in terms of dry rubbing fastness and washing fastness, which are critical parameters for textile quality. The application of these encapsulated pigments has shown excellent results on fabrics including nylon, polyester, and cotton, suggesting their potential for broad use in textile inks. elsevierpure.com

PropertyDescriptionFindingSource(s)
Synthesis Method Process used to create the encapsulated pigments.Emulsion polymerization is used to synthesize polymer-encapsulated pigments with HEA as a monomer. researchgate.net
Particle Size The diameter of the resulting encapsulated pigment particles.Polymer-encapsulated pigments have particle sizes of less than 200 nm. elsevierpure.com
Performance on Fabrics Efficacy of the pigments when applied to textiles.Exhibits excellent ratings for dry rubbing fastness and washing fastness on nylon, polyester, and cotton.
Key Advantage Specific benefit of using HEA in this application.Significantly enhances the pigment's compatibility with cotton fabric.

Smart Materials and Responsive Systems

This compound serves as a crucial monomer in the development of smart materials, particularly those that respond to external stimuli like temperature. While the homopolymer of HEA, poly(this compound) (PHEA), is hydrophilic and biocompatible, it does not inherently exhibit temperature-responsive behavior in aqueous solutions. acs.org However, by copolymerizing HEA with other monomers, it is possible to create materials with "smart" properties.

The creation of temperature-responsive copolymers and hydrogels is a significant application of this compound. acs.org These materials exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a phase transition from soluble to insoluble as the temperature is raised above a specific point. acs.org This property is not present in high molecular weight homopolymers of HEA or its close analogue, 2-hydroxyethyl methacrylate (HEMA). researchgate.net

Temperature-responsive behavior is induced by copolymerizing HEA with more hydrophobic monomers. acs.org Studies have shown that statistical copolymerization of HEA with monomers such as vinyl butyl ether (VBE) or butyl acrylate (BA) results in copolymers that display these temperature-responsive properties. acs.org Similarly, free-radical copolymerization of HEA with HEMA can be used to synthesize water-soluble polymers and hydrogels that exhibit an LCST in aqueous solutions. acs.orgresearchgate.net

The properties of these smart hydrogels can be precisely controlled by adjusting the ratio of the monomers during synthesis. acs.orgresearchgate.net For instance, in HEMA and HEA copolymers, a higher content of HEMA leads to the formation of less transparent hydrogels that have a lower swelling capacity, higher elastic moduli, and smaller pore sizes. acs.orgresearchgate.net This tunability allows for the design of materials with specific characteristics for various applications. The temperature-induced transition in these copolymers is a result of liquid-liquid phase separation. acs.org

Copolymer SystemKey FindingResulting PropertiesSource(s)
HEA and Hydrophobic Monomers (e.g., VBE, BA) Copolymerization induces temperature-responsive properties.Copolymers exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. acs.org
HEA and 2-Hydroxyethyl methacrylate (HEMA) Copolymerization yields water-soluble polymers and hydrogels with an LCST.The monomer ratio dictates the hydrogel's transparency, swelling, mechanical properties, and porosity. acs.orgresearchgate.net
Poly(this compound) (PHEA) Homopolymer The homopolymer itself is not temperature-responsive.Soluble in water but does not exhibit an LCST. acs.org

Environmental and Toxicological Considerations of 2 Hydroxyethyl Acrylate

Environmental Fate and Transport

The environmental distribution of 2-HEA is largely governed by its high water solubility and low vapor pressure. oecd.orgilo.org Modeling studies, such as the Mackay Level I fugacity model, predict that if released, 2-HEA will partition almost entirely (99.9%) into the water phase. oecd.org A Level III fugacity model further illustrates this by showing that even with 100% of the release to air, the distribution would be approximately 37% in water and 62.5% in soil, with less than 1% remaining in the air. oecd.org

Biodegradation is a significant process in the environmental fate of 2-hydroxyethyl acrylate (B77674) in both soil and water. nih.gov Studies using the Japanese MITI test have shown that 78% of the Theoretical Biochemical Oxygen Demand (BOD) was reached in 4 weeks, indicating that 2-HEA is readily biodegradable. nih.govchemicalbook.com This suggests a low potential for persistence in these environments. nih.gov

In the atmosphere, 2-hydroxyethyl acrylate exists primarily as a vapor due to its vapor pressure of 0.0523 mm Hg at 25°C. nih.gov It is subject to degradation by photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated atmospheric half-life for the reaction with hydroxyl radicals is 25 hours, while the half-life for its reaction with ozone is 6.5 days. nih.gov Additionally, because 2-HEA contains chromophores that absorb light at wavelengths greater than 290 nm, it may be susceptible to direct photolysis by sunlight. nih.gov

Atmospheric Degradation of this compound

ProcessReactantEstimated Half-Life
Reaction with Hydroxyl RadicalsOH25 hours nih.gov
Reaction with OzoneO₃6.5 days nih.gov
Direct PhotolysisSunlight (>290 nm)May be susceptible nih.gov

Based on an estimated soil adsorption coefficient (Koc) of 1, this compound is expected to have very high mobility in soil. nih.gov This low Koc value indicates that it is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov Consequently, it is likely to remain in the water column rather than partitioning to sediment.

The potential for this compound to bioconcentrate in aquatic organisms is considered low. nih.gov This is supported by an estimated Bioconcentration Factor (BCF) of 3. nih.gov The low BCF value suggests that the substance is unlikely to accumulate to significant levels in the tissues of fish and other aquatic life. nih.gov

The hydrolysis of this compound is pH-dependent. oecd.org At a neutral pH of 7 and a temperature of 25°C, it is relatively stable, with a reported half-life of over 270 days. nih.govoecd.org However, hydrolysis is more rapid under basic conditions. nih.gov For instance, at pH 11 and 25°C, the half-life is significantly shorter. oecd.org The rate of hydrolysis also increases with temperature. oecd.org

Hydrolysis Half-Life of this compound

pHTemperature (°C)Half-Life
725> 270 days nih.govoecd.org
11250.051 days oecd.org
74039.6 days oecd.org
94015 hours oecd.org

Ecotoxicity and Environmental Impact

This compound is classified as very toxic to aquatic organisms. ilo.orgtcichemicals.com It is strongly advised that the chemical should not be allowed to enter the environment. ilo.org Acute toxicity data for various aquatic species highlight its potential for environmental harm.

Ecotoxicity of this compound to Aquatic Organisms

OrganismTestEndpointConcentration (mg/L)Exposure Time
Daphnia magna (Water flea)EC50Immobilization8.848 hours chemicalbook.com
Daphnia magna (Water flea)NOECImmobilization3.448 hours chemicalbook.com
Pseudokirchneriella subcapitata (Green algae)EC50Growth inhibition672 hours chemicalbook.com
Pseudokirchneriella subcapitata (Green algae)NOECGrowth inhibition172 hours chemicalbook.com

Toxicity to Aquatic Organisms

This compound is classified as very toxic to aquatic life. echemi.comfishersci.com Studies indicate that the substance poses a significant hazard to various aquatic organisms, including fish, invertebrates, and algae. ilo.orginchem.org It is strongly advised that the chemical should not be released into the environment. ilo.orginchem.org

Research has established specific toxicity thresholds for several species. For the fathead minnow (Pimephales promelas), the 96-hour median lethal concentration (LC50) has been reported in the range of 3.61 to 4.8 mg/L. echemi.comchemicalbook.com For aquatic invertebrates such as the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) values range from 0.78 mg/L to 9.3 mg/L. fishersci.comchemicalbook.com The toxicity to algae, specifically Pseudokirchneriella subcapitata, has been measured with a 72-hour EC50 of 6 mg/L. echemi.comchemicalbook.com In studies involving activated sludge microorganisms, the 72-hour EC10, which measures the respiration rate, was found to be greater than 100 mg/L. echemi.com

OrganismSpeciesEndpointValue (mg/L)Exposure TimeReference
FishPimephales promelas (Fathead Minnow)LC504.896 h echemi.comfishersci.com
FishPimephales promelas (Fathead Minnow)LC503.6196 h chemicalbook.com
InvertebrateDaphnia magna (Water Flea)LC50/EC505.248 h echemi.com
InvertebrateDaphnia magna (Water Flea)EC509.348 h chemicalbook.com
InvertebrateDaphnia magna (Water Flea)EC500.7848 h fishersci.com
AlgaePseudokirchneriella subcapitataEC50672 h echemi.comchemicalbook.com
MicroorganismsActivated SludgeEC10> 10072 h echemi.com

Human Health Toxicology and Safety

Metabolism and Excretion Pathways

Studies in male Fischer 344 rats have shown that this compound is rapidly metabolized and eliminated from the body. oecd.orgnih.gov The primary metabolic pathway involves the hydrolysis of the ester functionality, a process that appears to be independent of the route of administration (oral, intraperitoneal, dermal, or inhalation). oecd.orgnih.govechemi.com Once systemically available, the compound is converted into metabolites excreted in the urine and carbon dioxide exhaled in the air. oecd.orgnih.gov

The elimination half-life of radioactivity from the compound was approximately 14 hours for urine and 17 hours for CO2. oecd.org The half-life for elimination from plasma was about 26 hours. oecd.orgechemi.com A minor metabolic pathway is thought to be conjugation with glutathione, leading to the excretion of mercapturic acid derivatives in the urine. echemi.com

Excretion patterns vary slightly with the dose and route of exposure. echemi.com After oral or intraperitoneal administration at 2.5 mg/kg, about 35-36% of the dose was expired as ¹⁴CO₂ and 43-47% was excreted in the urine within 48 hours. echemi.com At a higher dose of 50 mg/kg, 40-45% was expired as ¹⁴CO₂ and 33-36% was excreted in the urine. echemi.com Following dermal application, approximately 66% of the dose was absorbed within 48 hours; of this absorbed amount, 27% was excreted in urine and 27% as ¹⁴CO₂. echemi.com After inhalation exposure, 39% of the absorbed dose was eliminated in urine and 41% as ¹⁴CO₂ within 48 hours. echemi.com

Acute Toxicity Studies (Oral, Dermal, Inhalation)

Acute toxicity studies have determined lethal dose values for this compound across various exposure routes. The oral LD50 in rats has been reported in the range of 540 to 1070 mg/kg of body weight. oecd.org More specific studies cite an oral LD50 in male rats of 540 mg/kg and 548 mg/kg. echemi.comfishersci.comtcichemicals.com Clinical signs observed in animals following oral administration included hypoactivity, rough fur, labored breathing, muscle weakness, and gastrointestinal tract hemorrhage in animals that died. oecd.org

The dermal toxicity varies between species. oecd.org In rats, the dermal LD50 was found to be greater than 1000 mg/kg. echemi.comfishersci.comoecd.org In rabbits, however, the compound is more toxic, with reported dermal LD50 values of 154 mg/kg and 298 mg/kg. oecd.orgtcichemicals.com

Inhalation exposure in rats indicated that concentrations of 333 to 394 ppm for 4 or 8 hours were irritating and approached the threshold for lethality. oecd.org Nearly 100% mortality was observed in rats exposed to concentrations of 500 ppm and above. oecd.org The lowest concentration causing death (LCLo) in rats over a 4-hour period was reported as 500 ppm. tcichemicals.com

RouteSpeciesEndpointValueReference
OralRatLD50540 - 1070 mg/kg oecd.org
OralRatLD50548 mg/kg fishersci.comtcichemicals.com
DermalRatLD50> 1000 mg/kg echemi.comfishersci.comoecd.org
DermalRabbitLD50154 mg/kg oecd.org
DermalRabbitLD50298 mg/kg tcichemicals.com
InhalationRatLCLo500 ppm (4 h) tcichemicals.com
InhalationRatLethal Concentration~500 ppm oecd.org

Irritation and Sensitization (Skin, Eye, Respiratory Tract)

This compound is a severe irritant to the skin, eyes, and respiratory tract. ilo.orginchem.orgoecd.org

Skin: The compound causes severe skin irritation and burns. fishersci.comchemicalbook.comoecd.org Studies in rabbits showed that it causes burns. chemicalbook.com Repeated or prolonged contact with the skin can lead to sensitization, an allergic reaction. ilo.orginchem.orgoecd.org It is recognized as a skin sensitizer (B1316253) in both animals and humans and may cross-react with other acrylates. ilo.orginchem.orgoecd.org

Eyes: Direct contact with the liquid is severely irritating and can cause serious and irreversible corneal injury. chemicalbook.comoecd.org

Respiratory Tract: Inhalation of vapors is severely irritating to the respiratory tract, causing symptoms such as coughing, sore throat, and labored breathing. ilo.orginchem.org A harmful concentration of the substance in the air can be reached very quickly upon evaporation at room temperature. ilo.orginchem.org

Subchronic and Chronic Exposure Effects

Repeated exposure to this compound primarily results in irritation at the site of contact, particularly the respiratory tract. oecd.org In a subchronic inhalation study, rats exposed to vapors for 7 hours a day, 5 days a week for four weeks, showed severe nasal irritation. oecd.org At higher concentrations, this led to respiratory failure and death, while sub-lethal exposures caused concentration-related focal ulcerative rhinitis. oecd.org The Lowest Observed Adverse Effect Concentration (LOAEC) for subchronic exposure, based on these irritation effects, was determined to be 5 ppm. oecd.org

A longer-term, 18-month inhalation study in rats exposed to 5 ppm also identified irritation of the respiratory tract as the principal treatment-related effect, with no significant evidence of systemic toxicity. oecd.org Another subchronic study involving intraperitoneal administration in rats for 13 weeks found some changes in muscular function, but these effects were not dose-related and no associated neuropathological changes were detected. nih.gov Long-term exposure to respiratory irritants may potentially lead to diseases of the airways. scbt.comapolloscientific.co.uk

Developmental and Reproductive Toxicity Assessments

Studies have been conducted to assess the potential for this compound to cause developmental or reproductive harm. oecd.orgoup.com In a developmental toxicity study, pregnant Sprague-Dawley rats were exposed via inhalation to concentrations of 1, 5, or 10 ppm for 6 hours per day during days 6 to 20 of gestation. oup.com The results showed no treatment-related increases in embryo or fetal death or malformations. oup.com No significant toxic effects on development were observed, even at exposure levels that caused some maternal toxicity. oup.com Based on these findings, it was concluded that inhaled this compound is not selectively toxic to the embryo or fetus. oup.com Another assessment noted a No Observed Adverse Effect Level (NOAEL) of 0.5 ppm and found no evidence that the compound had the potential for reproductive toxicity. oecd.org

Genotoxicity and Carcinogenicity Assessments

A comprehensive review of multiple toxicology studies indicates that acrylates are generally not genotoxic. researchgate.nettoxstrategies.com Their toxicokinetic profiles show that they are rapidly metabolized through carboxylesterase hydrolysis and conjugation with glutathione. researchgate.net High-throughput screening data have also shown a general lack of bioactivity in cancer-related pathways for these compounds. researchgate.netnih.gov

In a specific two-year drinking water study on F344 rats, the carcinogenicity of HEA was examined. mhlw.go.jp The findings presented some evidence of carcinogenic activity in male rats, based on an increased incidence of hepatocellular adenomas, particularly at a concentration of 2000 ppm. mhlw.go.jp For female rats, there was equivocal evidence of carcinogenic activity, based on a slightly increased incidence of hepatocellular adenomas. mhlw.go.jp The study also noted non-neoplastic lesions in the kidneys of both male and female rats, suggesting these organs are targets for toxicity. mhlw.go.jp

Despite these findings in animal studies at high concentrations, this compound is not currently listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Environmental Protection Agency (EPA), or the California Proposition 65 list. coleparmer.com The carcinogenic effects observed in animal studies with related acrylates are often considered secondary to chronic, high-dose exposure that causes persistent tissue irritation and regenerative proliferation, a mechanism that is less likely under controlled occupational exposure conditions. researchgate.netnih.govtoxstrategies.com

Occupational Exposure Limits and Industrial Hygiene

To ensure worker safety, various jurisdictions and organizations have established occupational exposure limits (OELs) for this compound. These limits are designed to protect workers from potential health effects associated with inhalation and dermal exposure. Adherence to these OELs is a critical component of industrial hygiene programs where HEA is handled.

Several countries have adopted specific OELs. For instance, Sweden has an 8-hour time-weighted average (TWA) of 1 ppm and a 15-minute short-term exposure limit (STEL) of 2 ppm, with a notation for skin sensitization. oecd.org The Netherlands has set a maximum acceptable concentration for an 8-hour TWA at 0.05 ppm. oecd.org In the United States, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH). coleparmer.com One chemical supplier provides an Occupational Exposure Band rating of E, corresponding to a limit of ≤ 0.1 ppm. apolloscientific.co.uk

Occupational Exposure Limits for this compound

Jurisdiction/Organization Type Value Notes
Sweden 8-hr TWA 1 ppm (~5 mg/m³) Skin notation, Sensitizer. oecd.org
15-min STEL 2 ppm (~10 mg/m³) Skin notation, Sensitizer. oecd.org
Netherlands 8-hr TWA 0.05 ppm (0.24 mg/m³) -
Supplier Guideline OEB Limit ≤ 0.1 ppm Occupational Exposure Band E. apolloscientific.co.uk
ACGIH (USA) TLV Not Listed -
OSHA (USA) PEL Not Listed -

| NIOSH (USA) | REL | Not Listed | - |

Effective industrial hygiene practices are essential to maintain exposure levels below the established OELs and to prevent direct contact. Key recommendations include:

Engineering Controls : Handling this compound in closed systems is the preferred method to minimize worker exposure. oecd.org Adequate local exhaust ventilation must be used, especially when filling, transferring, or emptying containers, to keep airborne concentrations low. coleparmer.comsevron.co.uk Work areas and storage facilities should be thoroughly ventilated. sevron.co.uk

Personal Protective Equipment (PPE) : Workers should use appropriate PPE to prevent skin and eye contact. This includes wearing protective gloves, chemical-resistant clothing, and eye protection such as safety goggles or a face shield. apolloscientific.co.uk For situations where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary. coleparmer.comfishersci.com

Work Practices : Good occupational work practices are fundamental. Workers should not eat, drink, or smoke in areas where HEA is handled. apolloscientific.co.uk Hands should be washed thoroughly with soap and water after handling the chemical. apolloscientific.co.uk Contaminated work clothing should be laundered separately before reuse. apolloscientific.co.uk It is also crucial to observe the manufacturer's storage and handling recommendations. apolloscientific.co.uk Regular checks of facility parts for polymer residues are recommended to avoid hazardous reactions. sevron.co.uk

A review of workplace measurements at one production facility over a 20-year period indicated that no exposures surpassed an 8-hour TWA of 1 ppm, demonstrating that with proper controls, exposure can be effectively managed. oecd.org

Analytical Techniques for Characterization of 2 Hydroxyethyl Acrylate and Its Polymers

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of HEA and confirming its polymerization into PHEA by identifying functional groups and their chemical environments.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the HEA monomer and tracking the changes that occur during polymerization. The monomer's spectrum shows characteristic absorption bands for its hydroxyl, ester, and vinyl groups. Upon polymerization, the disappearance of the vinyl group peaks is a key indicator of a successful reaction. researchgate.net

Key characteristic peaks in the FTIR spectrum of the HEA monomer include a strong carbonyl (C=O) stretching vibration from the ester group, a carbon-carbon double bond (C=C) stretching peak, and a broad hydroxyl (O-H) stretching band. researchgate.net For poly(2-Hydroxyethyl acrylate), the spectrum is similar, but the peaks associated with the C=C double bond are notably absent, confirming the conversion of the monomer to the polymer. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for 2-Hydroxyethyl Acrylate (B77674) (HEA) and Poly(this compound) (PHEA)

Functional Group HEA Wavenumber (cm⁻¹) PHEA Wavenumber (cm⁻¹) Vibrational Mode
O-H 3415 ~3400 (broad) Stretching
C-H 2900-3000 2900-3000 Aliphatic Stretching
C=O 1712 ~1720 Ester Stretching
C=C 1638 Absent Stretching
-CH₂- 1410 ~1410 Bending
O-H 1298 ~1300 Bending
C-O 1200 ~1200 Ester Stretching
C=C 935 Absent Bending

Data sourced from ResearchGate. researchgate.net

NMR spectroscopy provides detailed information about the atomic structure of molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of the HEA monomer and to characterize the resulting PHEA polymer. researchgate.net

In the ¹H NMR spectrum of HEA, distinct signals correspond to the vinyl protons, the two methylene (B1212753) groups (-CH₂-), and the hydroxyl proton. researchgate.net After polymerization, the signals for the vinyl protons disappear, and the peaks corresponding to the polymer backbone appear, often as broader signals. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of HEA shows characteristic peaks for the carbonyl carbon, the vinyl carbons, and the carbons of the hydroxyethyl (B10761427) group. Similar to ¹H NMR, the peaks for the vinyl carbons are absent in the spectrum of PHEA.

Table 2: Typical ¹H NMR Chemical Shifts (δ) for this compound (HEA)

Protons Chemical Shift (ppm)
=CH₂ (vinyl) 5.8 - 6.4
=CH- (vinyl) ~6.1
-O-CH₂- ~4.2
-CH₂-OH ~3.8
-OH Variable

Table 3: Typical ¹³C NMR Chemical Shifts (δ) for this compound (HEA)

Carbon Chemical Shift (ppm)
C=O ~166
=CH₂ ~128
=CH- ~131
-O-CH₂- ~67
-CH₂-OH ~60

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Chromatographic Methods

Chromatography is essential for separating components of a mixture and for analyzing the molecular weight distribution of polymers.

HPLC is primarily used to assess the purity of the this compound monomer and to detect any impurities. A common method is reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.comsielc.com For HEA analysis, a mobile phase often consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid like phosphoric acid or formic acid, is used. sielc.comsielc.com This technique allows for the quantification of the monomer and potential byproducts or degradation products. sielc.com

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers like PHEA. researchgate.net The technique separates polymer molecules based on their size in solution. lcms.cz From the GPC data, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. intertek.com The PDI provides information about the breadth of the molecular weight distribution. intertek.com For certain high molecular weight or crystalline polymers, High-Temperature GPC (HT-GPC) may be required to ensure the polymer fully dissolves in the mobile phase. intertek.com

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For PHEA, these methods provide critical information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov This analysis is used to determine the thermal stability of PHEA, identifying the temperatures at which the polymer begins to decompose. researchgate.net The degradation of PHEA can occur through mechanisms such as depolymerization, where the monomer is the major product. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions in polymers, most notably the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers like PHEA, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Morphological and Microstructural Characterization

Microscopy techniques are vital for visualizing the surface topography and internal microstructure of polymers derived from this compound, particularly in the form of hydrogels, films, and block copolymers.

For instance, SEM images have been used to visualize the microporous structure of poly(2-hydroxyethyl methacrylate)-poly(methyl methacrylate) copolymers and the interconnected supermacroporous structures of cryogels. researchgate.netresearchgate.net It has been observed that in some hydrogel formulations, an increased concentration of monomers leads to a decrease in pore size. mdpi.com When characterizing hydrogels with SEM, sample preparation is critical. Techniques like cryo-SEM are often employed, but care must be taken to avoid artifacts, such as the formation of secondary pores due to ice crystal growth during the freezing process, particularly in mechanically weak or highly swollen gels. nih.gov

Other Characterization Techniques

Tensile testing is a fundamental method for evaluating the mechanical properties of materials, providing key data on strength, stiffness, and ductility. For HEA-based polymers, especially those designed for applications requiring mechanical integrity like films and hydrogels, tensile tests are performed to measure properties such as tensile strength (TS) and elongation at break (Eb). scirp.org

The tests are typically conducted using a universal testing machine, where a specimen of a defined geometry is stretched at a constant speed (e.g., 10 mm/min) until it fractures. mdpi.comscirp.org The mechanical properties of HEA polymers can be significantly influenced by copolymerization or blending with other materials. For example, blending gelatin with 2-hydroxyethyl methacrylate (B99206) (HEMA) has been shown to significantly increase the tensile strength of the resulting films compared to pure gelatin films. scirp.org

MaterialTensile Strength (TS)Elongation at Break (Eb)
Pure Gelatin Film46 MPa3.5%
30% HEMA/Gelatin Film (unirradiated)-32%
Poly(AA-co-LMA-co-SBMA) hydrogel158 kPa176%

Data sourced from Scirp.org scirp.org and MDPI. mdpi.com

X-ray Diffraction (XRD) for Crystallinity and Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. In the context of this compound (HEA) polymers, XRD is primarily employed to determine the degree of crystallinity. When an X-ray beam interacts with a polymer sample, the ordered, crystalline regions diffract the X-rays in a predictable pattern, producing sharp peaks at specific angles (Bragg's Law). utah.edu In contrast, the disordered, amorphous regions scatter the X-rays diffusely, resulting in broad humps or halos in the diffraction pattern. utah.edu

Table 1: XRD Findings for PHEA and Related Copolymers
Polymer SystemObserved XRD PatternInterpretationReference
PHEA HydrogelBroad, low-intensity peak around 2θ ≈ 21°Predominantly amorphous structure mdpi.com
Poly(vinyl alcohol)/PHEA Composite HydrogelBroad diffuse peak around 2θ ≈ 21°Amorphous interpenetrating network mdpi.com
Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) CopolymerTwo broad halos at 2θ ≈ 17.07° and 21.11°Amorphous structure due to copolymerization nih.gov

Viscometry and Rheological Properties

Viscometry and rheology are used to study the flow and deformation characteristics of materials. For polymers of this compound, these techniques provide crucial information about molecular weight, chain entanglement, and the effects of various conditions on the polymer solution or melt. The rheological behavior of copolymers containing HEA often demonstrates shear-thinning properties, where the viscosity decreases as the shear rate increases. scielo.br This phenomenon is typically attributed to the disentanglement of polymer chains under stress. scielo.br

Studies on copolymers of hydroxyethyl acrylate and methyl methacrylate (HEMMA) have shown that at low shear rates (e.g., 0.1 to 10 s⁻¹), the viscosity remains stable. scielo.brresearchgate.net However, at higher shear rates, the viscosity drops, indicating shear-thinning behavior. scielo.br The viscosity of these polymer solutions is also influenced by factors such as concentration, temperature, and the presence of additives like salts or surfactants. researchgate.net For instance, the viscosity of hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer solutions is sensitive to the addition of salt, which can cause a sharp reduction in viscosity. researchgate.net

Table 2: Rheological Properties of HEA-based Copolymers
Copolymer SystemProperty MeasuredKey FindingReference
Hydroxyethyl acrylate and methyl methacrylate (HEMMA)Viscosity vs. Shear RateStable viscosity at low shear rates (0.1-10 s⁻¹); shear-thinning at higher rates. scielo.brresearchgate.net
Hydroxyethylacrylate/sodium acryloyldimethyl taurateEffect of Additives on ViscosityViscosity decreases with the addition of surfactants, urea, and salt. Salt shows the most significant reducing effect. researchgate.net
Hydroxyethylacrylate/sodium acryloyldimethyl taurateEffect of Temperature on ViscosityRelatively insensitive to temperature due to a balance between hydrophobic and hydrogen bonding interactions. researchgate.net

Cyclic Voltammetry for Polymerization Mechanism Studies

Cyclic Voltammetry (CV) is an electrochemical technique that can be utilized to study polymerization mechanisms, particularly in electropolymerization reactions. nih.gov By scanning the potential of an electrode and measuring the resulting current, CV can provide insights into the oxidation and reduction processes of monomers and the formation of polymer films on the electrode surface. nih.gov

In the context of this compound, CV has been used as a characterization tool for polymers synthesized through various methods. For instance, after synthesizing polymers from a thiophene (B33073) derivative and copolymerizing them with pyrrole, cyclic voltammetry was one of the techniques used to characterize the resulting materials. The voltammograms can reveal information about the redox activity of the polymer, the stability of the polymer film, and the kinetics of the polymerization process. The shape and features of the CV curves, such as the appearance of new peaks or changes in peak currents over successive cycles, can indicate the growth of a polymer layer and help elucidate the reaction mechanism. nih.gov

Zeta Potential Measurement for Latex Systems

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions, such as polymer latexes. For latex systems derived from this compound, zeta potential measurements are crucial for understanding and controlling the stability of the emulsion. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, which prevents aggregation and leads to a stable dispersion.

The zeta potential of polymer particles is highly dependent on factors such as the pH and ionic strength of the surrounding medium. nih.gov For example, combined aqueous electrophoresis and DLS studies on a polystyrene latex stabilized with a polyacid macromonomer showed an isoelectric point (the pH at which the zeta potential is zero) at approximately pH 3.2. researchgate.net Below this pH, the particles would have a positive charge, and above it, they would have a negative charge, significantly influencing the latex stability. Research has shown that the zeta potential for poly(this compound) (PHEA) can be measured to assess its stability in solution over time. researchgate.net

Table 3: Zeta Potential Data for Polymer Systems
Polymer SystemConditionZeta Potential FindingReference
Poly(this compound) (PHEA)Aqueous solutionUsed to monitor stability over storage time. researchgate.net
PSPMA-PS LatexAqueous dispersionExhibits an isoelectric point at approximately pH 3.2. researchgate.net

Hydroxylamine (B1172632) Hydrochloride Titration for Aldehyde Quantification

The hydroxylamine hydrochloride titration method is a classic and reliable analytical procedure for quantifying the concentration of aldehydes and ketones, which can be present as impurities in monomers like this compound. The method is based on the oximation reaction, where the carbonyl group of the aldehyde reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid (HCl). epharmacognosy.comiteh.ai

R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl

The amount of hydrochloric acid released is directly proportional to the amount of aldehyde initially present in the sample. This liberated acid is then titrated with a standardized solution of a base, typically sodium hydroxide, using either a colorimetric indicator or a potentiometric endpoint. epharmacognosy.comiteh.ainih.gov This titration provides a convenient and accurate means to determine the formyl content, ensuring the purity of the monomer before polymerization, as residual aldehydes can potentially affect the polymerization process and the final properties of the polymer. epharmacognosy.com The procedure involves dissolving a weighed sample in a solution of hydroxylamine hydrochloride and titrating the resulting mixture. epharmacognosy.comarchive.org

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

2-Hydroxyethyl acrylate (B77674) (2-HEA) is a highly versatile functional monomer that has made significant contributions across a diverse range of industrial and scientific fields. Its unique molecular structure, featuring both a reactive acrylate group and a functional hydroxyl group, allows for the synthesis of polymers with tailored properties. Key contributions of 2-HEA are centered on its ability to impart desirable characteristics such as enhanced adhesion, improved flexibility, weatherability, and chemical resistance to a variety of materials. researchgate.netnih.gov

Furthermore, polymers derived from 2-HEA, known as poly(2-hydroxyethyl acrylate) or PHEA, are instrumental in the development of advanced biomaterials. PHEA-based hydrogels are a primary example, noted for their hydrophilicity and biocompatibility. nih.gov These properties have led to their extensive study and application in biomedical fields, including in the fabrication of soft contact lenses, components for artificial tissues, and systems for controlled drug delivery. nih.govresearchgate.net The ability to copolymerize 2-HEA with other monomers allows for precise control over the final properties of the polymer, making it a valuable building block in materials science. mdpi.com

The global market for this compound was valued at $105 million in 2025 and is projected to grow, reflecting its importance in various expanding sectors. researchgate.net

Unresolved Challenges and Research Gaps

Despite its widespread use, the science and application of this compound face several unresolved challenges and research gaps that are the focus of ongoing investigation.

One of the primary challenges lies in controlling its polymerization process. The bulk polymerization of 2-HEA is known to be subject to autoacceleration, which can lead to the formation of insoluble, crosslinked polymers with very high molecular weights, making the process difficult to manage. metu.edu.tr While controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization have been explored to synthesize polymers with well-defined structures, they present their own difficulties. digitellinc.com For instance, in RAFT polymerization, side reactions between the HEA monomer's hydroxyl group and the RAFT agent can occur, leading to polymers with broad or bimodal molecular weight distributions, which can affect the material's final properties. digitellinc.comscienceopen.com

A significant research gap exists in the area of biodegradability. Standard PHEA is biocompatible but not biodegradable, which restricts its utility in certain biomedical applications like temporary tissue scaffolds or implants that are designed to be absorbed by the body over time. nih.govnih.govmdpi.com Current research is actively exploring the incorporation of degradable linkages into the PHEA backbone, for example, by using degradable crosslinkers or copolymerizing 2-HEA with monomers like polycaprolactone (B3415563) (PCL). researchgate.netnih.gov However, ensuring the degradation products are non-toxic and fully biocompatible remains a critical area for further study. nih.gov

Finally, while 2-HEA-based hydrogels are valued for their hydrophilicity, this same property can lead to excessive swelling in aqueous environments. This swelling can compromise the mechanical integrity and structural stability of the hydrogel, limiting its performance in applications such as long-term sensors or certain tissue engineering scaffolds. mdpi.com Developing strategies to better control the swelling behavior without sacrificing other desirable properties is a key challenge for materials scientists.

Table 1: Key Research Challenges in this compound (2-HEA) Polymer Science

Research AreaSpecific ChallengeResearch Goal
Polymerization Control Autoacceleration in bulk polymerization; side reactions in controlled polymerization (e.g., RAFT).Develop robust and scalable polymerization methods to produce PHEA with well-defined molecular weight, architecture, and functionality.
Biodegradability Inherent non-biodegradability of the PHEA backbone.Engineer biodegradable PHEA-based polymers whose degradation rate is tunable and whose byproducts are non-toxic.
Hydrogel Performance Uncontrolled or excessive swelling in aqueous media, potentially compromising mechanical properties.Create hydrogel formulations with tailored swelling behavior, enhanced mechanical strength, and improved thermal resistance.
Biocompatibility Lack of comprehensive long-term data on the in vivo fate of novel, degradable PHEA-based copolymers and their degradation products.Conduct thorough, long-term biocompatibility and toxicity studies to ensure safety for advanced biomedical applications.

Emerging Trends and Novel Applications

The field of this compound is continuously evolving, driven by both technological advancements and a growing emphasis on sustainability and high-performance materials. datainsightsmarket.comjinfonchem.com A prominent trend is the development of greener, more sustainable production methods and formulations. This includes research into bio-based feedstocks for producing hydroxyalkyl acrylates and a continued push towards water-based and low-VOC coating and adhesive systems to meet stringent environmental regulations. researchgate.netnih.govjinfonchem.com

In terms of applications, 2-HEA is moving beyond traditional uses into more specialized and high-value areas. Novel applications are emerging in:

Advanced Coatings and Adhesives: There is a growing demand for specialized 2-HEA grades for use in high-performance applications. researchgate.net This includes UV-curable systems that offer rapid processing times, as well as specialty adhesives designed for the demanding environments of the aerospace and electronics industries, where thermal and chemical stability are paramount. acs.org

Biomedical Engineering and Drug Delivery: The unique properties of PHEA hydrogels are being harnessed for sophisticated biomedical applications. researchgate.net Researchers are developing these hydrogels as scaffolds for tissue engineering, aiming to create structures that can support and promote the growth of new tissue. nih.govtue.nl They are also being engineered as matrices for the controlled and sustained release of therapeutic agents, which can improve treatment efficacy. researchgate.netnih.gov

Smart Materials and Sensors: The responsive nature of PHEA hydrogels to environmental stimuli is being explored for the creation of smart materials. For instance, hydrogels that change their swelling behavior in response to pH or temperature are being investigated for use in biosensors and actuators. rsc.org However, overcoming challenges like structural stability in aqueous environments is crucial for their practical implementation. mdpi.com

The market for 2-HEA is projected to experience steady growth, with a compound annual growth rate (CAGR) of 3.4% to 5.5% forecasted through 2030, driven by these expanding applications, particularly in the construction, automotive, and packaging sectors. researchgate.netdatainsightsmarket.comresearchandmarkets.com

Interdisciplinary Perspectives and Collaborative Opportunities

The advancement of this compound science and technology is inherently interdisciplinary, creating numerous opportunities for collaboration across different fields. The development of next-generation materials based on 2-HEA relies on the convergence of expertise from polymer chemistry, materials science, engineering, and the life sciences.

A major area for collaboration is at the intersection of polymer chemistry and biomedical engineering . The design of biocompatible and biodegradable PHEA-based scaffolds for tissue engineering requires a deep understanding of polymerization techniques and polymer properties, combined with knowledge of cell biology, tissue mechanics, and surgical implantation. nih.govresearchgate.nettue.nl Similarly, creating effective drug delivery systems necessitates collaboration between chemists who synthesize the polymer matrix and pharmacologists who understand drug kinetics and therapeutic requirements. nih.govnih.gov

The push for sustainable chemical manufacturing opens avenues for collaboration between materials science and environmental science . Developing bio-based routes to 2-HEA or creating more environmentally friendly coating formulations requires expertise in green chemistry and catalysis, as well as an understanding of life cycle analysis and environmental impact assessment. nih.govjinfonchem.com

Furthermore, the development of 2-HEA-based smart materials for sensor applications calls for partnerships between chemists and electrical engineers . Integrating responsive hydrogels into electronic devices to monitor human motion or detect biomarkers requires a synergistic approach that combines material synthesis with sensor design, signal processing, and device fabrication. mdpi.com These collaborations are essential for translating fundamental research on 2-HEA into innovative technologies that can address pressing challenges in medicine, manufacturing, and environmental sustainability.

Q & A

Q. What are the recommended methodologies for synthesizing HEA-based copolymers, and how do monomer ratios affect material properties?

HEA copolymer synthesis typically involves free-radical polymerization with comonomers like acrylic acid, methacrylates, or vinyl acetate. The feed ratio of HEA to comonomers directly impacts hydrophilicity, crosslinking density, and mechanical properties. For example, increasing HEA content enhances hydrophilicity and swelling capacity due to its hydroxyl groups, while comonomers like vinyl acetate improve mechanical stability. Experimental protocols recommend using azobisisobutyronitrile (AIBN) as an initiator at 60–80°C under nitrogen . Post-polymerization characterization via FTIR, NMR, and gel permeation chromatography (GPC) is critical to confirm structure-property relationships.

Q. What safety protocols are essential for handling HEA in laboratory settings?

HEA requires strict safety measures due to its skin/eye irritation risks and light sensitivity. Key protocols include:

  • Ventilation : Use local exhaust systems or sealed reactors to minimize vapor exposure .
  • PPE : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and flame-retardant lab coats .
  • Storage : Keep in amber glass containers at <25°C, away from oxidizers and ignition sources .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste facilities .

Q. How can HEA’s purity and stability be validated prior to polymerization?

Purity assessment involves gas chromatography (GC) to detect inhibitors like MEHQ (200–300 ppm) and quantify residual monomers. Stability tests include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to monitor exothermic polymerization onset.
  • UV-Vis spectroscopy : Detect light-induced degradation by tracking absorbance shifts at 220–280 nm .
  • Karl Fischer titration : Ensure moisture content <0.05% to prevent premature hydrolysis .

Advanced Research Questions

Q. What kinetic models describe HEA’s copolymerization with stimuli-responsive monomers like N-isopropylacrylamide (NIPAAm)?

The propagation rate coefficient (kpk_p) for HEA in copolymer systems is determined via pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC). Studies show kpk_p ranges from 1,200–1,800 L·mol⁻¹·s⁻¹ at 20–60°C, with activation energy (EaE_a) of ~25 kJ/mol. The Mayo-Lewis equation effectively predicts monomer reactivity ratios (e.g., rHEA=0.8r_{\text{HEA}} = 0.8, rNIPAAm=1.2r_{\text{NIPAAm}} = 1.2), enabling precise control over thermoresponsive phase transitions in hydrogels .

Q. How can HEA’s crosslinking efficiency be optimized in bioadhesive formulations?

Crosslinking efficiency depends on initiator type, UV intensity, and comonomer selection:

  • Photoinitiators : Irgacure 2959 (0.1–0.5 wt%) under 365 nm UV light achieves >90% conversion in <30 sec .
  • Comonomers : Adding 10–20% polyethylene glycol diacrylate (PEGDA) enhances tensile strength (1.5–3.2 MPa) while maintaining biocompatibility .
  • Post-curing : Annealing at 60°C for 24 hrs reduces residual monomers to <0.1% .

Q. What mechanisms underlie HEA’s neurotoxicity, and how can in vitro models mitigate animal testing?

Subchronic HEA exposure (≥20 mg/kg/day in rats) induces axonal degeneration via glutathione depletion and mitochondrial dysfunction. Advanced in vitro models include:

  • 3D neurospheres : Differentiated SH-SY5Y cells exposed to HEA (0.1–10 mM) show dose-dependent ATP depletion (EC₅₀ = 2.5 mM) .
  • Microfluidic chambers : Mimic blood-brain barrier penetration, revealing HEA’s logP (0.45) limits CNS uptake .
  • Omics profiling : RNA-seq identifies oxidative stress pathways (e.g., Nrf2, HO-1) as early biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.